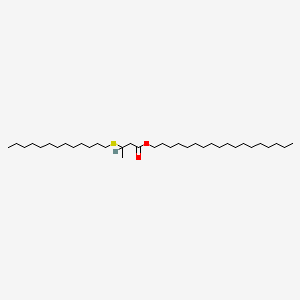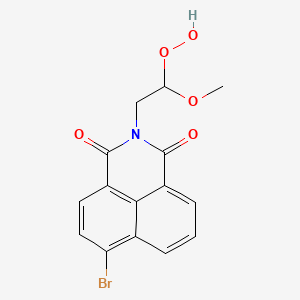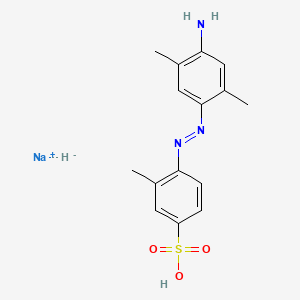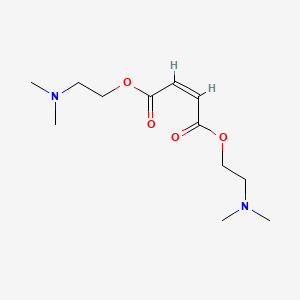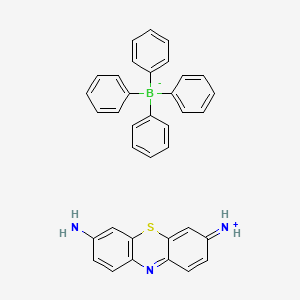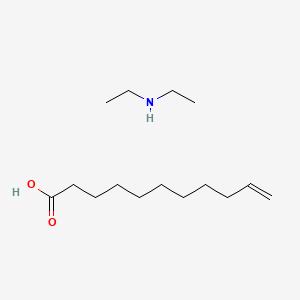
Einecs 302-015-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 302-015-0, also known by its Chemical Abstracts Service number 94088-17-2, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for Einecs 302-015-0 typically involve large-scale chemical synthesis in controlled environments. These methods ensure the consistent quality and purity of the compound. The production process may include steps such as reaction optimization, scaling up from laboratory to industrial scale, and implementing quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Einecs 302-015-0 can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions such as temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Einecs 302-015-0 has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in chemical synthesis and research.
Biology: The compound may be utilized in biological studies to investigate its effects on living organisms.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: this compound can be employed in industrial processes, such as the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of Einecs 302-015-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or chemical research.
Comparación Con Compuestos Similares
Einecs 302-015-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8 (amyl nitrite): Used in medical and industrial applications.
Einecs 234-985-5 (bismuth tetroxide): Employed in various chemical processes.
Einecs 239-934-0 (mercurous oxide): Utilized in specific industrial applications.
The uniqueness of this compound lies in its specific chemical structure and properties, which determine its reactivity and applications in different fields.
Propiedades
Número CAS |
94088-17-2 |
|---|---|
Fórmula molecular |
C15H31NO2 |
Peso molecular |
257.41 g/mol |
Nombre IUPAC |
N-ethylethanamine;undec-10-enoic acid |
InChI |
InChI=1S/C11H20O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-5-4-2/h2H,1,3-10H2,(H,12,13);5H,3-4H2,1-2H3 |
Clave InChI |
HFNLVNNKPNQWNG-UHFFFAOYSA-N |
SMILES canónico |
CCNCC.C=CCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



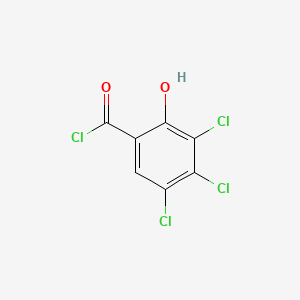


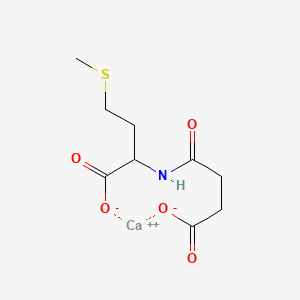
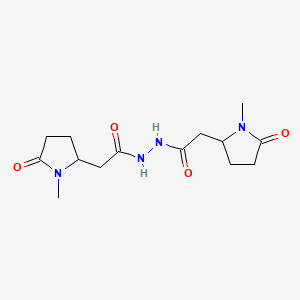
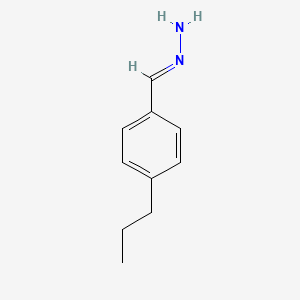
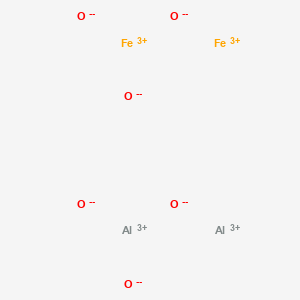
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
